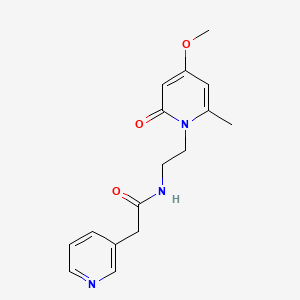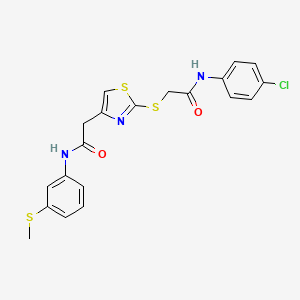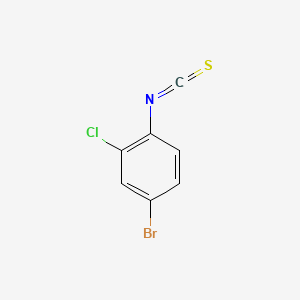
4-Bromo-2-chlorophenyl isothiocyanate
Vue d'ensemble
Description
4-Bromo-2-chlorophenyl isothiocyanate is a compound that is related to various research studies focusing on the synthesis and characterization of halogenated aromatic compounds. Although the specific compound is not directly mentioned in the provided papers, the studies involve similar halogenated phenyl compounds and their derivatives, which can offer insights into the behavior and properties of this compound.
Synthesis Analysis
The synthesis of halogenated phenyl compounds typically involves reactions with halogenated phenols or halogenated phenacyl bromides. For instance, 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate is synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid, which suggests that a similar approach could be used for synthesizing derivatives of this compound . Additionally, the synthesis of 3-(2-(4-chlorophenylimino)-3-(4-chlorophenyl)-2,3-dihydrothiazol-4-yl)-2H-chromen-2-ones involves phenyl isothiocyanates, indicating that isothiocyanates are reactive intermediates in the formation of complex molecules .
Molecular Structure Analysis
The molecular structure of halogenated phenyl compounds is often confirmed using techniques such as single-crystal X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FT-IR). The geometrical parameters obtained from XRD studies are typically in agreement with those calculated using density functional theory (DFT), which is a computational method for predicting molecular structure . The structure of the title compound in one of the studies was confirmed by IR and single-crystal X-ray diffraction studies, which could be analogous to the methods used for analyzing this compound .
Chemical Reactions Analysis
The reactivity of halogenated phenyl compounds can be explored through various chemical reactions. For example, the selective arylation of 2-bromo-4-chlorophenyl-2-bromobutanoate via a Pd-catalyzed Suzuki cross-coupling reaction demonstrates the potential for creating a diverse array of derivatives . This suggests that this compound could also undergo similar cross-coupling reactions to form new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated phenyl compounds can be deduced from their molecular structure and reactivity. The first hyperpolarizability and infrared intensities reported in the studies indicate the non-linear optical properties of these compounds . Additionally, the stability of the molecules arising from hyper-conjugative interactions and charge delocalization can be analyzed using natural bond orbital (NBO) analysis . The HOMO and LUMO analysis are used to determine the charge transfer within the molecules, which is crucial for understanding their electronic properties . Conceptual density functional theory (CDFT) can be applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions, providing insights into the chemical reactivity properties of these compounds .
Applications De Recherche Scientifique
Synthesis and Characterization
4-Bromo-2-chlorophenyl isothiocyanate and its derivatives play a significant role in the synthesis and characterization of complex organic compounds. For instance, derivatives like 2-bromo-4-chlorophenyl-2-bromobutanoate have been synthesized and further modified to study their electronic and non-linear optical (NLO) properties. Such compounds have been analyzed using techniques like Density Functional Theory (DFT) studies, focusing on their reactivity, electronic properties, Frontier molecular orbital analysis, and molecular electrostatic potential studies (Nazeer et al., 2020).
Photoreaction Mechanisms
The photoreaction mechanisms of compounds involving 4-Bromo-2-chlorophenyl have been a subject of research, particularly in low-temperature matrix-isolation infrared spectroscopy. Through these studies, researchers have gained insights into the photoproducts formed from such compounds, aiding in understanding their behavior under specific conditions (Akai et al., 2002).
Computational Studies and Chemical Reactions
Computational studies have been conducted on various bromo- and chloro-phenyl derivatives, including those related to this compound. These studies involve Density Functional Theory (DFT) calculations to understand the chemical species involved in certain reactions. Such computational analysis helps in predicting the reactivity and behavior of these compounds in different chemical processes (Erdogan & Erdoğan, 2019).
Molecular and Electronic Structure Analysis
The molecular and electronic structures of compounds related to this compound have been extensively studied using various techniques such as X-ray single crystal diffraction, FT-IR, UV-Vis, and NMR spectroscopy. These studies are crucial for understanding the fundamental properties of these compounds and their potential applications in different fields of chemistry (Kırca et al., 2021).
Environmental Applications
Compounds like 4-Chlorophenol, which share a structural similarity with this compound, have been studied for their environmental applications, particularly in the removal of toxic substances from water. Studies have investigated the use of modified montmorillonite as an adsorbent to remove such chlorophenols from aqueous solutions, highlighting the importance of these compounds in environmental remediation processes (Nourmoradi et al., 2016).
Safety and Hazards
4-Bromo-2-chlorophenyl isothiocyanate is classified as having acute toxicity (oral, inhalation, dermal), skin irritation, eye irritation, respiratory sensitization, and specific target organ toxicity (single exposure, respiratory system) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and in case of inadequate ventilation, wearing respiratory protection .
Mécanisme D'action
Target of Action
Isothiocyanates, a group to which this compound belongs, are known to be potent modifiers of thiol groups . They have been successfully applied in studying the active site structure of renal (Na+ + K+)-ATPase .
Mode of Action
Isothiocyanates are known to interact with thiol groups, which could lead to changes in protein function .
Result of Action
As a member of the isothiocyanate group, it may have similar effects as other isothiocyanates, which include modifying thiol groups and potentially altering protein function .
Propriétés
IUPAC Name |
4-bromo-2-chloro-1-isothiocyanatobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTFIGQDTWPFTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98041-69-1 | |
| Record name | 4-Bromo-2-chlorophenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2507699.png)

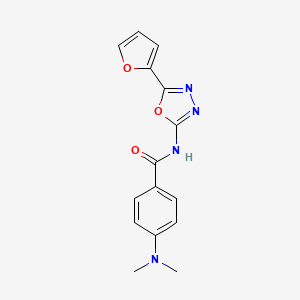
![6-Methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2507703.png)
![Ethyl 4-[allyl(methylsulfonyl)amino]benzoate](/img/structure/B2507707.png)
![2,6-dichloro-N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2507709.png)
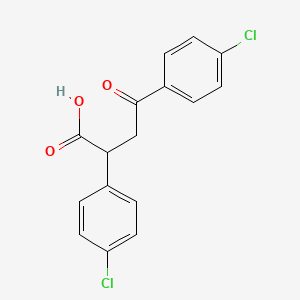
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2507715.png)


![4-[(4-Bromo-3-fluorophenoxy)methyl]-1,3-thiazole](/img/structure/B2507719.png)
![N-(1-cyano-4-methylcyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylpropanamide](/img/structure/B2507720.png)
